2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol
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Overview
Description
2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to a pyrrolidine ring, which is further connected to a phenol group. The intricate arrangement of these functional groups endows the compound with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol typically involves multi-step organic reactions. One common approach starts with the bromination and chlorination of a phenyl precursor, followed by the formation of the pyrrolidine ring through cyclization reactions. The final step involves the attachment of the phenol group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The bromine and chlorine substituents can be reduced to their corresponding hydrogen derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the halogens.
Scientific Research Applications
2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A key intermediate in the synthesis of therapeutic agents.
Methylammonium lead halides:
Uniqueness
2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[4-(2-bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-17(12)21)15(10-20)13-8-11(19)6-7-16(13)18/h2-8,14-15,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHVIOLHJDDSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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